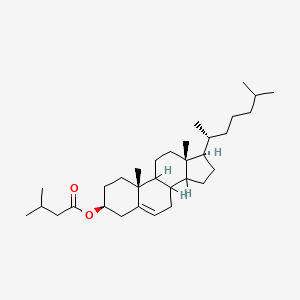

Cholesterol isovalerate

Description

Properties

CAS No. |

41328-97-6 |

|---|---|

Molecular Formula |

C32H54O2 |

Molecular Weight |

470.8 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate |

InChI |

InChI=1S/C32H54O2/c1-21(2)9-8-10-23(5)27-13-14-28-26-12-11-24-20-25(34-30(33)19-22(3)4)15-17-31(24,6)29(26)16-18-32(27,28)7/h11,21-23,25-29H,8-10,12-20H2,1-7H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 |

InChI Key |

HWVAWHHNNDOXDU-PTHRTHQKSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC(C)C)C)C |

Origin of Product |

United States |

Post Esterification Modification:in Some Cases, a Functional Group Can Be Carried Through the Esterification Process and then Modified in a Subsequent Step. for Example, One Could Synthesize a Cholesteryl Ester from a Carboxylic Acid That Also Contains a Protected Functional Group Like a Protected Amine or Alkyne . After the Ester is Formed, This Group Can Be Deprotected and Used for Further Conjugation, for Instance, in Click Chemistry Reactions to Attach Other Molecules of Interest.

Sophisticated Analytical Techniques for the Research of Cholest 5 En 3beta Yl Isovalerate

High-Resolution Mass Spectrometry and Lipidomics for Sterol Ester Analysis

Lipidomics, the large-scale study of lipids, heavily relies on high-resolution mass spectrometry (HRMS) to navigate the immense complexity of the lipid world. mdpi.com For a sterol ester such as cholest-5-en-3beta-yl isovalerate, HRMS is indispensable for its accurate identification and characterization, especially within a biological context. HRMS platforms, including Quadrupole Time-of-Flight (QTOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide the high mass accuracy and resolving power necessary to determine the elemental composition of the molecule and to distinguish it from other lipids with very similar masses (isobaric compounds). mdpi.com

The analysis of sterol esters by mass spectrometry often begins with a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). biorxiv.orgresearchgate.netnih.gov ESI is particularly useful, often forming adducts (e.g., [M+NH₄]⁺ or [M+Na]⁺) that are readily detected. mun.ca APCI is also widely used for neutral lipids like sterol esters. researchgate.netnih.gov

Once ionized, tandem mass spectrometry (MS/MS or MSⁿ) is employed for structural confirmation. mun.ca In this process, the intact molecular ion of cholest-5-en-3beta-yl isovalerate is selected and fragmented. This fragmentation pattern is highly informative; it typically yields a characteristic neutral loss of the isovaleric acid moiety and a prominent fragment ion corresponding to the cholesterol backbone. mun.canih.gov This allows for unambiguous identification of both the sterol and the specific fatty acid esterified to it. In lipidomics studies, this approach can profile a wide array of sterol esters simultaneously from a single biological extract. biorxiv.orgbiorxiv.org

| Technique | Ionization Method | Key Advantages for Sterol Ester Analysis | Research Findings |

| QTOF-MS | ESI, APCI | High resolution and mass accuracy, fast acquisition speeds suitable for coupling with liquid chromatography (LC). biorxiv.orgbiorxiv.org | Successfully used to quantify cholesterol and a wide range of cholesteryl esters in mammalian cells and tissues. biorxiv.orgbiorxiv.org |

| Orbitrap-MS | ESI, APCI | Very high resolution and mass accuracy, enabling confident elemental composition determination. mdpi.com | Essential for distinguishing lipid species from isobaric compounds in complex lipidome analysis. mdpi.com |

| FT-ICR-MS | ESI, MALDI | Highest available mass resolution and accuracy, ideal for resolving highly complex mixtures without prior separation. mdpi.com | Provides unparalleled detail in lipid profiling, though less common in routine analysis due to cost and complexity. mdpi.com |

| Triple Quadrupole (QqQ) MS | ESI, APCI | High sensitivity and selectivity for targeted quantification using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). mdpi.com | The gold standard for quantitative lipidomics, enabling accurate measurement of specific sterol esters in plasma and other biological fluids. mdpi.comcreative-proteomics.com |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (Beyond Basic Identification)

While mass spectrometry excels at identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the complete and unambiguous structural elucidation of a molecule like cholest-5-en-3beta-yl isovalerate in solution. taylorfrancis.com It is a non-destructive technique that provides detailed information about the carbon-hydrogen framework. taylorfrancis.commdpi.com

Beyond simple one-dimensional ¹H and ¹³C NMR, advanced two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, allowing researchers to trace the connectivity of hydrogen atoms within the cholesterol steroid nucleus and the isovalerate side chain separately.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon atoms with their attached protons (¹³C-¹H). It creates a map that assigns each proton signal to its corresponding carbon, which is fundamental for building the molecular skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment detects longer-range couplings between protons and carbons (typically over 2-4 bonds). For cholest-5-en-3beta-yl isovalerate, HMBC is critical. It provides the definitive link between the isovalerate moiety and the cholesterol backbone by showing a correlation from the proton at the C3 position of the cholesterol ring to the carbonyl carbon of the isovalerate group, confirming the exact site of esterification. nih.govnih.gov

Together, these techniques provide an irrefutable confirmation of the molecule's complete covalent structure, differentiating it from all other possible isomers. nih.gov

| NMR Experiment | Information Provided | Application to Cholest-5-en-3beta-yl Isovalerate |

| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | Identifies characteristic signals for the steroid ring, the vinyl proton at C6, and the methyl groups of the isovalerate chain. |

| ¹³C NMR | Provides information on the number and type of carbon atoms (e.g., C=O, C=C, CH, CH₂, CH₃). mdpi.com | Confirms the total number of carbons and shows distinct signals for the ester carbonyl (~173 ppm), olefinic carbons at C5 and C6, and the C3 carbon bearing the ester. |

| COSY | Shows which protons are coupled to each other (¹H-¹H correlations). | Maps out the spin systems within the steroid rings and the isovalerate chain independently. |

| HSQC/HMQC | Shows which proton is attached to which carbon (direct ¹H-¹³C correlations). | Assigns every proton to its directly attached carbon atom in the entire molecule. |

| HMBC | Shows long-range (2-4 bond) correlations between protons and carbons. | Crucially confirms the ester linkage by showing a correlation between the H-3 proton of cholesterol and the C-1 carbonyl carbon of the isovalerate. |

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is fundamental to the analysis of cholest-5-en-3beta-yl isovalerate, serving both to isolate the compound from synthetic reaction mixtures or natural extracts and to verify its purity. mun.ca Given the nonpolar nature of sterol esters, several methods are applicable.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both purification and analysis. nih.gov

Reverse-Phase HPLC (RP-HPLC): This is the most common mode, using a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netbiorxiv.org Sterol esters are well-retained and can be separated from more polar starting materials or byproducts. Isocratic elution with solvents like acetonitrile (B52724) and isopropanol (B130326) can effectively resolve different cholesteryl esters. nih.gov

Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase (like silica) and a nonpolar mobile phase. It is excellent for separating lipid classes and can isolate the sterol ester fraction from more nonpolar lipids like hydrocarbons and more polar lipids like free fatty acids or free sterols.

Gas Chromatography (GC) is the method of choice for high-resolution separation of volatile compounds. aocs.org While intact sterol esters have very high boiling points, GC is often used to analyze the fatty acid component. After chemical cleavage (saponification) of the ester bond and subsequent derivatization of the resulting fatty acid to a more volatile form (e.g., a methyl ester), GC can confirm the identity of the isovalerate chain. nih.gov It can also be used to analyze the free sterol after derivatization to a trimethylsilyl (B98337) (TMS) ether. aocs.org

Thin-Layer Chromatography (TLC) offers a simple, rapid, and inexpensive method for monitoring reaction progress and for preparative-scale separation of lipids. researchgate.net By spotting the mixture on a silica (B1680970) plate and developing it with a nonpolar solvent system, cholest-5-en-3beta-yl isovalerate can be separated from more polar or less polar impurities based on its relative polarity. researchgate.net

| Chromatographic Method | Principle | Application for Cholest-5-en-3beta-yl Isovalerate | Advantages |

| Reverse-Phase HPLC | Separation based on hydrophobicity. Nonpolar stationary phase (e.g., C18). | Purity assessment; quantification when coupled with a suitable detector (e.g., MS, UV). nih.govnih.gov | High resolution, reproducible, excellent for quantitative analysis. |

| Normal-Phase HPLC | Separation based on polarity. Polar stationary phase (e.g., silica). | Isolation of the sterol ester class from other lipid classes in a complex mixture. mdpi.com | Excellent for separating compounds with different functional groups. |

| Gas Chromatography (GC) | Separation based on volatility and interaction with the stationary phase. | Analysis of the fatty acid (as methyl ester) and sterol (as TMS ether) components after hydrolysis and derivatization. nih.govmdpi.com | Unmatched separation efficiency for volatile compounds. |

| Thin-Layer Chromatography | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. researchgate.net | Quick reaction monitoring; preparative isolation of the pure compound from byproducts. | Simple, fast, low cost, allows for easy visualization with stains. |

| Silver Ion Chromatography | Separation based on the number and geometry of double bonds in the acyl chain via interaction with silver ions. nih.gov | Not directly applicable for separating saturated isovalerate ester, but used to separate it from unsaturated sterol esters. | Unique selectivity based on unsaturation. |

Quantitative Determination of Sterol Esters in Complex Biological Matrices

Determining the precise amount of cholest-5-en-3beta-yl isovalerate, or other sterol esters, in a complex biological matrix like blood plasma or tissue is a significant analytical challenge. nih.gov The method must be highly selective to distinguish the target analyte from a vast excess of other lipids and highly sensitive to detect potentially low concentrations.

The definitive method for this task is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . creative-proteomics.commdpi.com This technique combines the powerful separation of HPLC with the sensitive and specific detection of a triple quadrupole mass spectrometer. mdpi.com The process generally involves these key steps:

Sample Preparation: This begins with lipid extraction from the biological sample, often using a chloroform/methanol mixture (e.g., Folch or Bligh-Dyer methods). biorxiv.orgnih.gov A crucial step is the addition of an appropriate internal standard at the very beginning of the process. For sterol ester quantification, an ideal internal standard is a stable isotope-labeled version of the analyte (e.g., cholest-5-en-3beta-yl isovalerate-d₇) or a structurally similar ester that is not naturally present in the sample (e.g., cholesteryl heptadecanoate). biorxiv.org The extract may then be further purified using Solid-Phase Extraction (SPE) to isolate the neutral lipid or sterol ester fraction. mdpi.comnih.gov

LC Separation: The prepared extract is injected into an HPLC system, typically a reverse-phase column, which separates the target sterol ester from other lipids to reduce matrix effects and resolve isomers. biorxiv.org

MS/MS Detection and Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. mdpi.com In this mode, the instrument is programmed to select the specific mass of the parent ion of cholest-5-en-3beta-yl isovalerate, fragment it, and then monitor for a specific, characteristic fragment ion. This two-stage mass filtering provides exceptional selectivity and sensitivity. Quantification is achieved by comparing the peak area of the analyte to that of the co-eluting internal standard, creating a ratio that corrects for any sample loss during preparation or variations in instrument response. mdpi.com

| Step | Method/Technique | Purpose | Key Considerations |

| 1. Internal Standard Addition | Addition of a known amount of a stable isotope-labeled or non-endogenous analog. | To correct for sample loss during preparation and for variability in instrument response, ensuring accurate quantification. mdpi.combiorxiv.org | The standard must be added at the earliest stage and behave identically to the analyte throughout the process. |

| 2. Lipid Extraction | Folch or Bligh-Dyer methods (Chloroform/Methanol/Water). | To efficiently extract all lipids, including sterol esters, from the aqueous biological matrix into an organic phase. nih.gov | Must be performed thoroughly to ensure quantitative recovery. |

| 3. Fractionation (Optional) | Solid-Phase Extraction (SPE) on a silica cartridge. | To isolate the neutral lipid fraction containing sterol esters, removing interfering polar lipids like phospholipids. mdpi.comnih.gov | Elution solvents must be carefully chosen to ensure the target analyte is recovered in the correct fraction. |

| 4. LC Separation | Reverse-Phase HPLC (e.g., C18 column). | To chromatographically separate the target analyte from other co-extracted lipids, reducing ion suppression and separating isomers. nih.gov | Gradient elution is often required to resolve the complex mixture. |

| 5. MS/MS Detection | Triple Quadrupole MS in MRM/SRM mode. | To provide highly selective and sensitive detection of the specific parent-to-fragment ion transition for the analyte and internal standard. mdpi.com | MRM transitions must be carefully optimized for maximum sensitivity. |

| 6. Quantification | Ratio of analyte peak area to internal standard peak area is compared to a calibration curve. | To calculate the absolute concentration of the sterol ester in the original sample. nih.gov | A calibration curve prepared with known amounts of analyte and a fixed amount of internal standard is required. |

Biological Roles and Molecular Mechanisms of Cholest 5 En 3beta Yl Isovalerate Non Human Contexts

Sterol Ester Function as a Storage Form of Sterols and Fatty Acids

Sterol esters, including compounds like Cholest-5-en-3beta-yl isovalerate, represent a primary mechanism for the storage of both sterols and fatty acids in a neutral, non-toxic form. lipotype.comcreative-proteomics.comnih.gov When cellular levels of free cholesterol exceed the capacity of cell membranes, the excess is esterified to a fatty acid. creative-proteomics.comnih.gov This conversion is critical because high levels of free cholesterol can be cytotoxic. nih.gov The resulting cholesteryl ester is highly hydrophobic, allowing it to be sequestered away from membranes. creative-proteomics.comyoutube.com

This storage primarily occurs within specialized organelles called lipid droplets (LDs). creative-proteomics.commdpi.com LDs are composed of a core of neutral lipids, mainly triglycerides and sterol esters, surrounded by a phospholipid monolayer. creative-proteomics.comnih.gov In this form, both the sterol and the fatty acid components are rendered inert and can be mobilized when the cell requires them for processes such as membrane synthesis or energy production. lipotype.comcreative-proteomics.com This storage function is not limited to animal cells; in plants, for instance, sterol esters are found in the pollen coat, where they serve protective and reproductive roles. mdpi.com The esterification process effectively creates a cellular reservoir for these two essential building blocks. lipotype.com

Modulation of Cellular Sterol Levels by Sterol Esters

The synthesis and hydrolysis of sterol esters are central to maintaining cellular sterol homeostasis. creative-proteomics.com The process is dynamically regulated to buffer cells against fluctuations in cholesterol availability. lipotype.comcreative-proteomics.com

Esterification to Reduce Free Sterol Levels : The key enzymes responsible for cholesterol esterification in tissues are the acyl-CoA:cholesterol acyltransferases (ACATs). creative-proteomics.comnih.gov When the influx or synthesis of cholesterol surpasses the cell's immediate needs for its membranes, ACAT enzymes catalyze the formation of cholesteryl esters. creative-proteomics.com This prevents the accumulation of free cholesterol in membranes, which could otherwise disrupt membrane fluidity and function. creative-proteomics.comnih.gov This enzymatic conversion facilitates the storage of excess cholesterol in lipid droplets. creative-proteomics.com

Hydrolysis to Release Free Sterols : Conversely, when the cell requires cholesterol, stored cholesteryl esters are hydrolyzed by neutral or acidic cholesteryl ester hydrolases. nih.govnih.gov This reaction releases free cholesterol and a fatty acid. nih.gov The liberated cholesterol can then be transported to various cellular compartments, most notably the plasma membrane, where it is a critical structural component, or to the endoplasmic reticulum, which acts as a central hub for sensing and regulating cellular cholesterol levels. creative-proteomics.comnih.gov

This cycle of esterification and hydrolysis allows cells to tightly control the amount of free cholesterol in their membranes, ensuring proper physiological function. creative-proteomics.comnih.gov Dysregulation of this process can lead to the accumulation of cholesteryl esters, a hallmark of conditions like atherosclerosis, where macrophages in artery walls become overloaded with these lipids. lipotype.comwikipedia.org

Structure Activity Relationship Sar Investigations for Cholest 5 En 3beta Yl Isovalerate in Vitro Focus

Dissecting the Contribution of the Isovalerate Moiety to Activity

The biological activity of a cholesteryl ester is significantly influenced by the nature of its fatty acid component. In Cholest-5-en-3beta-yl isovalerate, the isovalerate group, a branched-chain five-carbon fatty acid, is a key determinant of its physicochemical properties and, consequently, its interactions with biological systems.

The branched nature of the isovalerate chain likely impacts the molecule's steric profile, influencing how it partitions into lipid membranes and interacts with enzymes. ontosight.ai Research on other fatty acids has shown that branched-chain fatty acids can exhibit different metabolic fates and inhibitory potentials compared to their straight-chain counterparts. For instance, studies on the inhibition of cholesterol biosynthesis have indicated that terminally branched fatty acids can display higher activity than corresponding straight-chain acids.

The isovalerate moiety would also affect the hydrophobicity of the entire molecule. Cholesteryl esters are generally more hydrophobic than free cholesterol, facilitating their storage in lipid droplets. creative-proteomics.com The specific properties of the isovalerate group would modulate this hydrophobicity, which in turn governs its transport and partitioning into different cellular compartments.

A hypothetical in-vitro study to dissect the isovalerate moiety's contribution would involve comparing the activity of Cholest-5-en-3beta-yl isovalerate against a series of analogs where the isovalerate group is replaced with other fatty acids of varying chain length, branching, and saturation. This would allow for a systematic evaluation of how these structural changes affect a specific biological endpoint, such as the inhibition of a particular enzyme or the modulation of membrane fluidity.

Interactive Table: Hypothetical In-Vitro SAR Data for the Acyl Moiety of Cholesteryl Esters

| Compound/Analog | Acyl Moiety | Chain Length | Branching | Hypothetical In-Vitro Activity (e.g., % Inhibition of Target Enzyme) |

| Cholest-5-en-3beta-yl isovalerate | Isovalerate | 5 | Branched (iso) | Baseline |

| Cholesteryl acetate | Acetate | 2 | None | Lower |

| Cholesteryl butyrate | Butyrate | 4 | None | Moderate |

| Cholesteryl valerate | Valerate | 5 | None | Higher |

| Cholesteryl hexanoate | Hexanoate | 6 | None | Variable |

| Cholesteryl pivalate (B1233124) | Pivalate | 5 | Branched (tert) | Higher |

This table is for illustrative purposes only and is based on general principles of SAR. No specific experimental data for Cholest-5-en-3beta-yl isovalerate was found.

Influence of Steroid Core Modifications on Biological Interactions

The cholest-5-ene (B1209259) steroid core provides the fundamental structure for interaction with lipid membranes and proteins. Modifications to this tetracyclic system can profoundly alter the biological activity of the molecule.

Key structural features of the cholesterol core include:

The 3β-hydroxyl group: Esterification at this position to form Cholest-5-en-3beta-yl isovalerate is a critical modification that changes the molecule from an amphipathic membrane component to a more neutral storage lipid. creative-proteomics.com

The C17 alkyl side chain: The flexible side chain at C17 is crucial for the molecule's interaction with the hydrophobic core of membranes and the active sites of enzymes.

In-vitro studies on other sterols have demonstrated that alterations such as the introduction of additional double bonds or hydroxyl groups can significantly impact membrane ordering and other biological functions. nih.gov For example, the presence of additional methyl groups or unsaturation in the sterol ring system can counteract the rigidifying effect that cholesterol has on lipid bilayers.

Rational Design of Cholest-5-en-3beta-yl Isovalerate Analogs for SAR Studies

The rational design of analogs is a cornerstone of SAR investigations. For Cholest-5-en-3beta-yl isovalerate, a systematic approach would involve the synthesis and in-vitro testing of a library of related compounds to probe the importance of different structural features.

Modifications to the Isovalerate Moiety:

Chain Length Variation: Synthesizing a series of esters with linear acyl chains of varying lengths (e.g., acetate, propionate, butyrate, hexanoate) would elucidate the optimal chain length for a given biological activity.

Branching Isomers: Comparing isovalerate with other branched-chain isomers like pivalate (2,2-dimethylpropanoate) or 2-methylbutanoate would provide insight into the steric requirements of the binding site.

Introduction of Unsaturation: Analogs with unsaturated acyl chains (e.g., crotonate) could be synthesized to explore the impact of rigidity and electronic properties in the side chain.

Modifications to the Steroid Core:

Saturation of the Δ5 Double Bond: Reduction of the double bond to yield a cholestanol-based ester would reveal the importance of the A/B ring conformation.

Epimerization of the 3-hydroxyl group: Synthesis of the 3α-isovalerate ester would demonstrate the stereochemical requirements for interaction at this position.

Modification of the C17 Side Chain: Altering the length or branching of the alkyl side chain would probe its role in anchoring the molecule within a binding pocket or membrane.

The synthesis of these analogs would likely follow established esterification procedures, reacting cholesterol or a modified sterol with the appropriate acyl chloride or carboxylic acid. Subsequent purification and in-vitro testing against a relevant biological target would then allow for the construction of a comprehensive SAR profile. However, at present, such a detailed study for Cholest-5-en-3beta-yl isovalerate has not been reported in the public domain.

Development and Application of Cholest 5 En 3beta Yl Isovalerate As a Research Tool

Synthesis of Labeled Cholest-5-en-3beta-yl Isovalerate for Tracer Studies

The synthesis of isotopically labeled Cholest-5-en-3beta-yl isovalerate is fundamental to its use in tracer studies, which are designed to follow the metabolic fate of molecules within a biological system. By replacing certain atoms in the molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can track the compound's absorption, distribution, and transformation without altering its chemical behavior.

The primary methods for labeling involve introducing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or tritium (B154650) (³H). nih.govgoogle.com The synthesis can be approached in two main ways: by reacting labeled cholesterol with isovaleric acid or by reacting cholesterol with labeled isovaleric acid. For instance, commercially available [23,24,25,26,27-¹³C₅]cholesterol can be esterified with isovaleric acid to produce a tracer detectable by isotope ratio mass spectrometry (IRMS). wustl.edu This technique is sensitive enough to detect the tracer in the body's large cholesterol pool over extended periods. wustl.edu

These labeled cholesteryl esters are critical for investigating lipid metabolism, particularly reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver. nih.gov In such studies, a labeled cholesteryl ester like ³H-cholesteryl oleate (B1233923) can be introduced into plasma to observe its transfer between different lipoproteins, such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL), mediated by cholesteryl ester transfer protein (CETP). nih.gov The movement and eventual clearance of the labeled ester provide quantitative data on the efficiency of the RCT pathway. nih.gov

Table 1: Isotopic Labeling Strategies for Cholesteryl Ester Tracer Studies

| Isotope | Labeled Precursor | Detection Method | Research Application |

| ¹³C | [¹³C]-Acetate or [¹³C₅]-Cholesterol | Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | Quantifying reverse cholesterol transport pathways. wustl.edunih.gov |

| ²H (Deuterium) | Cholesterol-d7 | Gas Chromatography-Mass Spectrometry (GC-MS) | Calibrating mass spectrometry instruments for lipid analysis. google.comnih.gov |

| ³H (Tritium) | Tritium-labeled Cholesteryl Oleate | Scintillation Counting | Studying the transfer of cholesteryl esters between plasma lipoproteins. nih.gov |

Utilizing Cholest-5-en-3beta-yl Isovalerate in In Vitro Biochemical Assays

In the laboratory setting, Cholest-5-en-3beta-yl isovalerate can be used as a substrate in various in vitro biochemical assays to study lipid-modifying enzymes. A primary application is in the measurement of cholesterol esterase activity. nih.gov Cholesterol esterase is an enzyme that hydrolyzes cholesteryl esters into free cholesterol and a fatty acid. nih.govsigmaaldrich.com

Commercially available kits for quantifying cholesterol and cholesteryl esters often provide the necessary components to measure these enzymatic reactions. sigmaaldrich.com In a typical assay, Cholest-5-en-3beta-yl isovalerate could serve as the specific cholesteryl ester substrate. The addition of cholesterol esterase would hydrolyze it, releasing free cholesterol. The cholesterol is then acted upon by cholesterol oxidase, producing a detectable signal (either colorimetric or fluorometric) via a probe. sigmaaldrich.com By comparing the amount of cholesterol released in the presence and absence of the esterase, researchers can determine the total amount of the cholesteryl ester initially present. This principle allows for the screening of potential inhibitors or activators of cholesterol esterase or for quantifying the amount of cholesteryl esters in a biological sample.

Table 2: Principle of an In Vitro Assay for Cholesteryl Ester Quantification

| Step | Reagent/Enzyme | Action | Detection Method |

| 1 | Cholesterol Esterase | Hydrolyzes Cholest-5-en-3beta-yl isovalerate to Cholesterol and Isovaleric Acid. | - |

| 2 | Cholesterol Oxidase | Oxidizes Cholesterol, producing H₂O₂. | - |

| 3 | H₂O₂ Probe | Reacts with H₂O₂ in the presence of Horseradish Peroxidase. | Colorimetric (OD 570 nm) or Fluorometric (Ex/Em = 535/587 nm). sigmaaldrich.com |

Potential as Precursors for Bioactive Molecule Synthesis in Research

Cholest-5-en-3beta-yl isovalerate serves as a storage and transport form of cholesterol. ontosight.ai Upon hydrolysis by enzymes like cholesterol esterase, it releases free cholesterol. nih.gov This liberated cholesterol is a vital precursor for the biosynthesis of numerous essential bioactive molecules in the body. nih.gov Therefore, in a research context, Cholest-5-en-3beta-yl isovalerate can be used as a delivery vehicle for cholesterol in cell culture experiments or other systems to study the synthesis of these downstream molecules.

The cholesterol backbone is the starting point for the synthesis of:

Steroid Hormones: This includes glucocorticoids (e.g., cortisol), which regulate metabolism and immune function; mineralocorticoids (e.g., aldosterone), which control blood pressure; and sex hormones such as androgens (e.g., testosterone), estrogens, and progesterones. nih.gov

Bile Acids: Synthesized in the liver, bile acids (e.g., cholic acid) are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. nih.gov

Vitamin D: Following exposure to ultraviolet light, a derivative of cholesterol in the skin is converted to vitamin D, which is essential for calcium absorption and bone health. nih.gov

By supplying cells with Cholest-5-en-3beta-yl isovalerate, researchers can investigate the regulation of these synthetic pathways and the factors that influence the conversion of cholesterol into these various bioactive products.

Table 3: Bioactive Molecules Derived from the Cholesterol Precursor

| Class of Molecule | Specific Example | Primary Function |

| Steroid Hormones | Cortisol | Stress response, metabolism, immune suppression |

| Aldosterone | Regulation of salt and water balance | |

| Testosterone | Development of male reproductive tissues | |

| Bile Acids | Cholic Acid | Digestion and emulsification of dietary fats |

| Vitamins | Vitamin D₃ | Calcium homeostasis, bone formation |

Future Directions and Emerging Research Frontiers in Cholest 5 En 3beta Yl Isovalerate Studies

Advanced Omics Approaches to Elucidate Sterol Ester Biology

The advent of high-throughput "omics" technologies is revolutionizing the study of lipid biology. mdpi.com These approaches allow for a comprehensive, system-wide analysis of molecules, providing an unprecedented view of the intricate networks governing cellular processes. mdpi.comnih.gov For sterol esters like Cholest-5-en-3beta-yl isovalerate, these technologies are critical for moving beyond the study of individual molecules to understanding their role within the broader context of the lipidome and metabolome. nih.gov

Lipidomics and Metabolomics: Untargeted lipidomics and metabolomics, which aim to measure as many lipids and metabolites as possible in a sample, are particularly powerful. nih.govnih.gov These methods can generate a detailed snapshot of the molecular landscape, revealing how the profile of sterol esters and other lipids changes in response to various physiological states or disease. mdpi.comnih.gov For instance, integrated transcriptomic and metabolomic analyses have already been used to identify shifts in fatty acid biosynthesis and lipid droplet accumulation during processes like melanocyte pigmentation. mdpi.com Recent advancements in liquid chromatography coupled to mass spectrometry (LC-MS) are overcoming challenges in the measurement of cholesterol and its esters, enabling more robust and sensitive quantification from diverse biological samples. biorxiv.org Ion mobility-mass spectrometry (IM-MS) is also emerging as a four-dimensional analytical technique that can identify hundreds of sterol lipids with high accuracy, revealing their distinct distribution in different tissues, such as the various regions of the mouse brain. nih.gov

Proteomics and Peptidomics: Proteomics, the large-scale study of proteins, can identify the enzymes involved in the synthesis and hydrolysis of Cholest-5-en-3beta-yl isovalerate, such as acyl-CoA:cholesterol acyltransferases (ACATs) and cholesterol esterases. creative-proteomics.com By combining proteomics with peptidomics—the study of peptides—researchers can analyze how processes like cooking or digestion lead to protein degradation and the release of specific peptides, which could interact with or be influenced by sterol esters. mdpi.com Understanding the proteome provides essential context for the metabolic functions and regulation of sterol esters.

These omics strategies, especially when integrated into multi-omics approaches, will be instrumental in building comprehensive models of sterol ester metabolism and function, identifying novel biomarkers for disease, and uncovering previously unknown regulatory pathways. nih.gov

Exploration in Diverse Non-Human Biological Models

While mammalian models have been foundational to our understanding of cholesterol metabolism, genetically tractable invertebrate organisms offer powerful and efficient systems for dissecting the fundamental biology of sterol esters. nih.gov Models such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster provide unique advantages for large-scale genetic screens and for studying the interplay between diet, metabolism, and organismal physiology. nih.govplos.org

Caenorhabditis elegans : C. elegans is a sterol auxotroph, meaning it cannot synthesize sterols and must acquire them from its diet. nih.gov This unique feature makes it an ideal model to study sterol metabolism under precisely defined conditions. nih.gov Researchers can culture worms in a sterol-free environment and supplement their diet with specific sterols, like cholesterol or plant sterols, to investigate how these molecules are metabolized and utilized for essential processes like the synthesis of steroid hormones that govern development. nih.gov This system allows for quantitative studies that can unravel the metabolic fate of specific dietary sterols and their esters. nih.gov

Drosophila melanogaster : The fruit fly is another powerful invertebrate model for metabolic research. biorxiv.org Like C. elegans, Drosophila is a sterol auxotroph, depending on dietary sources to produce hormones and build membranes. biorxiv.org Studies in flies have revealed that the sterol composition of their tissues dynamically reflects their diet. biorxiv.org This model has been instrumental in exploring the trade-offs between reproduction and lifespan. Recent research has shown that supplementing the diet with cholesterol can extend lifespan without compromising high egg production, suggesting that dietary sterols are a key factor modulating this relationship. carlasgrolab.org Investigating how specific sterol esters like Cholest-5-en-3beta-yl isovalerate influence these life-history traits in Drosophila could provide profound insights into the systemic effects of lipid metabolism. carlasgrolab.org

By leveraging the genetic and experimental tractability of these non-human models, researchers can rapidly identify genes and pathways that regulate sterol ester homeostasis and function, providing fundamental knowledge that is often conserved across the animal kingdom. nih.govplos.org

Interdisciplinary Research Integrating Chemical Biology and Systems Biology

To fully comprehend the multifaceted roles of Cholest-5-en-3beta-yl isovalerate, future research must increasingly embrace an interdisciplinary approach that merges the precision of chemical biology with the holistic perspective of systems biology. This integration allows for the investigation of biological systems from the molecular level to the whole-organism level.

Chemical Biology Tools: Chemical biology provides tools to probe and manipulate biological systems with chemical precision. This includes the synthesis of modified versions of Cholest-5-en-3beta-yl isovalerate, such as isotopically labeled or fluorescently tagged analogs. These chemical probes can be used to trace the metabolism, transport, and localization of the sterol ester within cells and tissues. Furthermore, the development of small-molecule inhibitors for the enzymes that synthesize or break down sterol esters can help elucidate their specific functions by observing the consequences of their depletion. creative-proteomics.com

Systems Biology Modeling: Systems biology aims to understand the complex interactions within a biological system as a whole. mdpi.com By integrating large datasets from various omics platforms (genomics, transcriptomics, proteomics, lipidomics), researchers can construct computational models of sterol metabolism. nih.govyoutube.com These models can simulate the flow of metabolites through pathways, predict how the system will respond to perturbations (such as changes in diet or genetic mutations), and identify key regulatory nodes. For example, a systems approach could model how dietary intake of isovalerate and cholesterol influences the cellular pool of Cholest-5-en-3beta-yl isovalerate and how this, in turn, affects downstream signaling pathways and physiological outcomes. This approach moves beyond studying single components in isolation to understanding how they function as part of a dynamic, interconnected network. nih.gov

The synergy between chemical biology and systems biology will enable a more profound understanding of how specific molecules like Cholest-5-en-3beta-yl isovalerate contribute to the emergent properties of complex biological systems.

Uncovering Uncharted Roles of Sterol Esters in Cellular and Organismal Physiology

While the role of sterol esters in forming lipid droplets for energy and cholesterol storage is well-established, their functions extend far beyond being inert storage molecules. nih.govnih.gov Emerging research points to more active and diverse roles in a wide range of physiological processes. umn.eduumn.edu Future investigations are set to explore these uncharted territories, revealing how sterol esters contribute to cellular and organismal health.

Membrane Dynamics and Signaling: Sterols are critical regulators of the physical properties of cell membranes, influencing fluidity and the formation of specialized microdomains or "lipid rafts." nih.govnih.gov While free sterols are the primary players, sterol esters and their metabolism can influence the availability of free sterols for the membrane. nih.gov Research is needed to determine if Cholest-5-en-3beta-yl isovalerate or its hydrolysis products have direct or indirect effects on membrane organization and the function of membrane-associated proteins. Oxidized cholesteryl esters, for example, become more mobile and can interact differently with proteins, suggesting that the state of the esterified fatty acid can dramatically alter the molecule's biological activity. nih.gov

Inter-organelle Communication: Sterols are enriched at contact sites, the zones of close proximity between organelles like the endoplasmic reticulum (ER) and mitochondria, which are crucial for communication and metabolite transfer. nih.gov The enzymatic machinery for sterol biosynthesis can be recruited to these contact sites to create sterol-rich domains. nih.gov An important area for future research is to investigate whether the enzymes for sterol esterification and hydrolysis are also localized at these sites and whether sterol esters play a role in regulating the formation or function of these critical communication hubs.

Organismal Homeostasis: At the organismal level, sterol metabolism is deeply integrated with energy homeostasis, inflammation, and development. nih.gov For example, hormone-sensitive lipase (B570770) (HSL), an enzyme that hydrolyzes cholesteryl esters, has been shown to play a pivotal role in intestinal cholesterol absorption and biosynthesis. nih.gov The absence of HSL in the intestine leads to an accumulation of cholesteryl esters and affects whole-body lipid levels. nih.gov Future studies could use specific models to probe the systemic effects of altering the levels of Cholest-5-en-3beta-yl isovalerate, examining its influence on metabolic health, immune responses, and even aging. nih.govcarlasgrolab.org The link between specific cholesteryl esters and longevity-associated metabolic profiles highlights the potential for these molecules to be not just markers, but active participants in organismal health and survival. youtube.com

By exploring these novel functions, researchers will build a more complete picture of how sterol esters like Cholest-5-en-3beta-yl isovalerate contribute to the intricate physiology of cells and organisms.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis of cholest-5-en-3beta-yl isovalerate?

- Methodological Answer : Synthesis optimization requires factorial design to evaluate variables like reaction temperature, catalyst loading, and solvent polarity. For example, a 2^k factorial design (where k = number of variables) can identify interactions between parameters . Computational simulations (e.g., density functional theory) may predict optimal conditions before lab trials, reducing resource consumption . Validation via kinetic studies ensures reproducibility .

Q. How can researchers validate the purity and structural integrity of synthesized cholest-5-en-3beta-yl isovalerate?

- Methodological Answer : Combine spectroscopic techniques (NMR, IR) with chromatographic methods (HPLC, GC-MS). For instance, ¹H NMR integration ratios verify esterification completeness, while mass spectrometry confirms molecular ion peaks. Cross-referencing with crystallographic data (if available) enhances accuracy . Data validation protocols, such as checksums for spectral files, prevent analytical errors .

Q. What stability studies are essential for cholest-5-en-3beta-yl isovalerate under varying storage conditions?

- Methodological Answer : Design accelerated stability tests using controlled environments (e.g., 40°C/75% relative humidity) to simulate long-term degradation . Monitor hydrolytic susceptibility via pH-dependent assays and quantify degradation products using LC-MS. Statistical tools like ANOVA identify significant degradation pathways .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in proposed reaction pathways for cholest-5-en-3beta-yl isovalerate synthesis?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated solvents) to track intermediate formation. Computational docking (e.g., molecular dynamics simulations) identifies steric or electronic bottlenecks . Conflicting data should undergo root-cause analysis: compare experimental vs. theoretical activation energies and validate via replicated trials .

Q. What strategies address data reproducibility challenges in cholest-5-en-3beta-yl isovalerate bioactivity assays?

- Methodological Answer : Implement blinded studies with positive/negative controls to minimize bias . Use high-content screening (HCS) for multi-parametric analysis (e.g., cytotoxicity, enzyme inhibition). Open-access sharing of raw data and code (via repositories like Zenodo) ensures transparency . Meta-analyses of existing literature identify protocol inconsistencies .

Q. How can computational modeling improve the prediction of cholest-5-en-3beta-yl isovalerate’s physicochemical properties?

- Methodological Answer : Apply quantitative structure-property relationship (QSPR) models trained on sterol derivatives. Validate predictions against experimental logP and solubility data . Machine learning algorithms (e.g., random forests) prioritize molecular descriptors influencing stability .

Q. What interdisciplinary approaches are needed to study cholest-5-en-3beta-yl isovalerate’s role in membrane dynamics?

- Methodological Answer : Combine biophysical techniques (e.g., fluorescence anisotropy) with molecular dynamics simulations to assess lipid bilayer interactions. Comparative studies with structurally analogous esters isolate functional contributions . Collaborative data platforms (e.g., FAIR principles) enable cross-disciplinary validation .

Q. How should researchers design crystallography studies to resolve ambiguities in cholest-5-en-3beta-yl isovalerate’s solid-state conformation?

- Methodological Answer : Use synchrotron X-ray diffraction for high-resolution data. Compare multiple crystal forms (polymorphs) to identify dominant packing motifs. Refinement software (e.g., SHELXL) must incorporate disorder modeling and hydrogen-bonding networks .

Methodological Best Practices

- Data Integrity : Encrypt raw datasets and employ version control (e.g., Git) to track revisions .

- Literature Synthesis : Use Boolean search operators (e.g., "cholest-5-en-3beta-yl isovalerate AND kinetics") in databases like SciFinder to filter irrelevant studies .

- Ethical Reporting : Adhere to CONSORT guidelines for experimental replicability, including detailed protocols and negative results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.